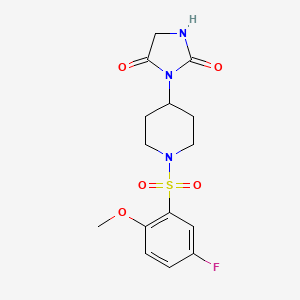

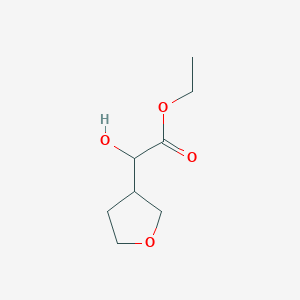

![molecular formula C17H16N6O4 B2427322 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-82-3](/img/structure/B2427322.png)

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea” is a chemical compound that has been studied for its potential cytotoxic activity .

Synthesis Analysis

This compound has been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .

Molecular Structure Analysis

The molecular structure of this compound involves a benzo[d][1,3]dioxol-5-yl moiety and a 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea moiety . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .

Chemical Reactions Analysis

The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It has shown promising results with IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Scientific Research Applications

Synthesis and Chemical Properties

This compound's synthesis and chemical behavior provide insights into novel reaction pathways and the potential for creating diverse molecular architectures. For instance, the reactions involving isocyanates and aminotetrazole derivatives demonstrate the compound's role in forming quinazoline derivatives, highlighting its utility in heterocyclic chemistry and the development of new synthetic strategies for complex molecules (Peet, 1987).

Biological Activities

Studies on derivatives of this compound have shown significant biological activities, including antidiabetic, antioxidant, and antimicrobial properties. The synthesis and in vitro screening of novel dihydropyrimidine derivatives, for instance, indicated potential antidiabetic activity, providing a foundation for further research into new therapeutic agents (Lalpara et al., 2021). Additionally, the extraction of bioactive phenyl ether derivatives from marine-derived fungi demonstrates the compound's relevance in discovering new antioxidant compounds, contributing to the exploration of natural products with potential health benefits (Xu et al., 2017).

Mechanism of Action

Future Directions

The compound shows promise as a potential anticancer agent, and further studies are needed to optimize its structure and improve its activity . These studies could include a detailed structure-activity relationship study, as well as further mechanistic studies to better understand how the compound exerts its effects .

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4/c1-25-13-5-3-12(4-6-13)23-16(20-21-22-23)9-18-17(24)19-11-2-7-14-15(8-11)27-10-26-14/h2-8H,9-10H2,1H3,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYOEOCMIHSFQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

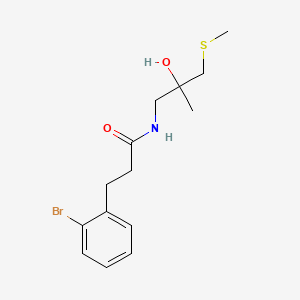

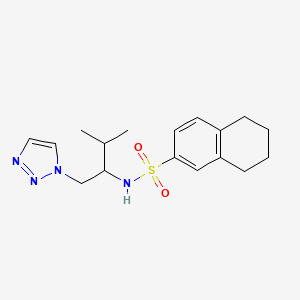

![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2427246.png)

methanone](/img/structure/B2427250.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2427251.png)

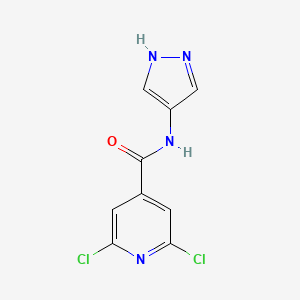

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2427253.png)

![6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2427255.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2427256.png)

![N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2427258.png)

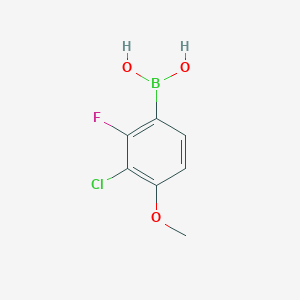

![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427259.png)